
(1-Isothiocyanatoethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isothiocyanatoethyl)cyclopropane: is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is characterized by the presence of an isothiocyanate group attached to an ethyl group, which is further connected to a cyclopropane ring.
Mechanism of Action
Target of Action
It is known that cyclopropane derivatives can impose conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
The cyclopropane fragment in the compound can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Pharmacokinetics
It is known that the cyclopropane fragment can increase the metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isothiocyanatoethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isothiocyanate precursors. One common method includes the reaction of cyclopropylmethylamine with thiophosgene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Isothiocyanatoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions in the presence of strong acids or bases, leading to the formation of more stable products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids/Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in ring-opening reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as thioureas, carbamates, or thiocarbamates can be formed.
Ring-Opened Products: The ring-opening of the cyclopropane ring can lead to the formation of linear or branched aliphatic compounds.
Scientific Research Applications
Chemistry: (1-Isothiocyanatoethyl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The isothiocyanate group can form covalent bonds with amino acids, making it a valuable tool for probing protein structures.
Medicine: Potential therapeutic applications include the development of novel drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Comparison with Similar Compounds
(1-Isothiocyanatoethyl)benzene: Similar to (1-Isothiocyanatoethyl)cyclopropane, but with a benzene ring instead of a cyclopropane ring.
(1-Isothiocyanatoethyl)cyclohexane: Contains a cyclohexane ring instead of a cyclopropane ring.
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct chemical properties. The ring strain in cyclopropane makes it more reactive compared to larger ring systems, allowing for unique chemical transformations .
Properties
IUPAC Name |
1-isothiocyanatoethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNTRVXFPBRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)
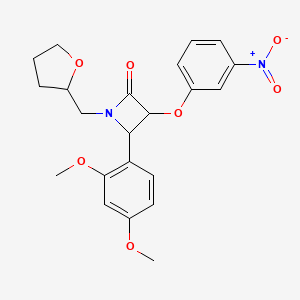
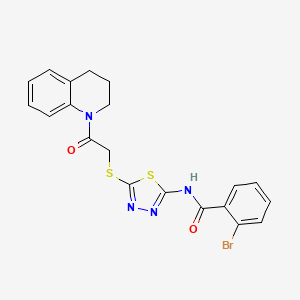
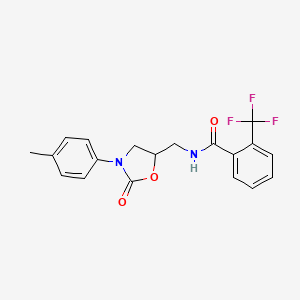
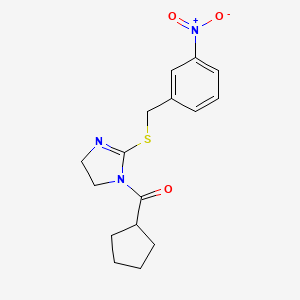
![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)
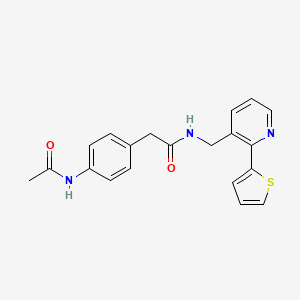
![ethyl 2-amino-1-(2-(2-chlorobenzamido)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)
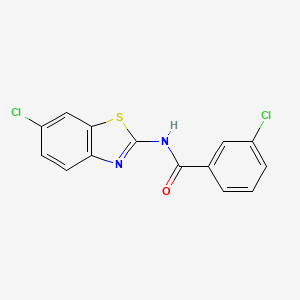
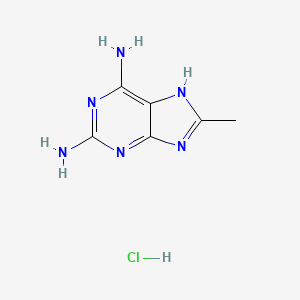
![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
